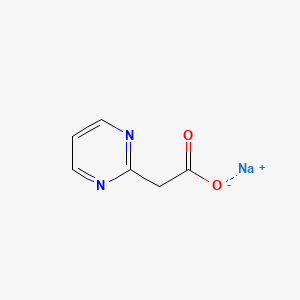

Sodium 2-(pyrimidin-2-yl)acetate

Beschreibung

Significance of Pyrimidine (B1678525) Heterocycles in Medicinal and Materials Chemistry

The pyrimidine ring is a fundamental heterocyclic aromatic organic compound, notable for its presence in a vast array of biologically significant molecules. numberanalytics.com As a core component of the nucleobases cytosine, thymine (B56734), and uracil (B121893), pyrimidine is integral to the structure of DNA and RNA. wikipedia.org This biological ubiquity has made the pyrimidine scaffold a subject of intense interest in medicinal chemistry. nih.gov Derivatives of pyrimidine have been investigated and developed for a wide range of therapeutic applications, including as anticancer, antiviral, antibacterial, and anti-inflammatory agents. nih.govnih.gov The ability of the pyrimidine structure to interact with various biological targets, such as enzymes and receptors, underpins its diverse pharmacological activities. nih.gov

Beyond the realm of medicine, pyrimidine derivatives are also finding applications in materials science. Their unique electronic and structural properties make them valuable building blocks for the creation of new materials with specific functions. numberanalytics.com

Strategic Importance of Carboxylic Acid and Acetate (B1210297) Functionalities in Organic Synthesis

The carboxylic acid group and its corresponding salts and esters, such as acetates, are of paramount importance in the field of organic synthesis. These functional groups are highly versatile and can participate in a wide array of chemical transformations. They serve as key starting materials and intermediates for the synthesis of more complex molecules.

The reactivity of the carboxyl group allows for its conversion into other functional groups, including amides, esters, and alcohols. This flexibility is a cornerstone of synthetic strategy, enabling chemists to build molecular complexity in a controlled manner. Furthermore, the synthesis of pyrimidine derivatives can be achieved through various methods, including the condensation of amidines with 1,3-dicarbonyl compounds. numberanalytics.com One patented method for producing pyrimidine-2-acetic acid esters, for instance, involves the reaction of a 2-halomethylpyrimidine with carbon monoxide and an alcohol in the presence of a palladium-phosphine complex catalyst. google.com

Overview of the Pyrimidin-2-yl Acetate Structural Scaffold in Academic Research

The pyrimidin-2-yl acetate scaffold is a recurring motif in academic and industrial research, valued primarily as a versatile intermediate for the synthesis of more elaborate molecules. While detailed research focusing specifically on Sodium 2-(pyrimidin-2-yl)acetate is not extensively documented in publicly available literature, the broader class of pyrimidin-2-yl acetates has been the subject of synthetic studies.

For example, the synthesis of various pyrimidine derivatives often involves the use of precursors containing the pyrimidin-yl acetate moiety. These scaffolds serve as platforms for further chemical modification, allowing for the introduction of diverse substituents onto the pyrimidine ring or the alteration of the acetate group. nih.gov This strategic approach enables the creation of libraries of novel compounds for screening in drug discovery programs and for the development of new materials. nih.govnih.gov The research into related compounds, such as those with pyridinyl-pyrimidine structures, highlights the modular nature of this area of chemistry, where different heterocyclic systems are combined to explore new chemical space and biological activities. nih.gov The development of dual-target kinase inhibitors based on the pyrimidine scaffold for cancer therapy is an active area of research, underscoring the therapeutic potential of this class of compounds. nih.govresearchgate.net

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

63155-12-4 |

|---|---|

Molekularformel |

C6H6N2NaO2 |

Molekulargewicht |

161.11 g/mol |

IUPAC-Name |

sodium;2-pyrimidin-2-ylacetate |

InChI |

InChI=1S/C6H6N2O2.Na/c9-6(10)4-5-7-2-1-3-8-5;/h1-3H,4H2,(H,9,10); |

InChI-Schlüssel |

VLMIPPALUFTTOM-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N=C1)CC(=O)[O-].[Na+] |

Kanonische SMILES |

C1=CN=C(N=C1)CC(=O)O.[Na] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Sodium 2 Pyrimidin 2 Yl Acetate and Its Derivatives

Historical Context and Evolution of Pyrimidine (B1678525) Acetic Acid Synthesis

The journey into the synthesis of pyrimidine derivatives began in the late 19th century. In 1884, Pinner pioneered the synthesis of pyrimidines by condensing amidines with ethyl acetoacetate. organic-chemistry.org This was followed by the first preparation of the parent pyrimidine compound by Gabriel and Colman in 1900, which involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine (B138864) and subsequent reduction. organic-chemistry.org

The classical Pinner synthesis, which involves the acid-catalyzed condensation of an amidine with a β-dicarbonyl compound, remains a cornerstone in pyrimidine chemistry. slideshare.netslideshare.netwikipedia.orgresearchgate.net This foundational reaction has been adapted and modified over the years to produce a wide array of substituted pyrimidines. The synthesis of pyrimidine acetic acids and their derivatives has evolved from these fundamental principles, branching into more sophisticated and targeted methodologies.

Approaches to Constructing the Pyrimidin-2-yl Acetate (B1210297) Core Structure

The creation of the pyrimidin-2-yl acetate scaffold can be approached in several ways, primarily focusing on either building the pyrimidine ring with the acetate side chain already incorporated or attaching the acetate group to a pre-existing pyrimidine ring.

Direct Functionalization Strategies on Pyrimidine Scaffolds

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govresearchgate.netrsc.orgcolab.ws This approach involves the direct activation and subsequent reaction of a C-H bond on the pyrimidine ring. For the synthesis of 2-(pyrimidin-2-yl)acetate, this would entail the introduction of an acetate or a precursor group directly at the C-2 position of a pyrimidine ring. While challenging due to the electron-deficient nature of the pyrimidine ring, various catalytic systems, often involving transition metals, have been developed to facilitate such transformations. nih.govresearchgate.net

Multi-Component Reactions for Pyrimidine Ring Assembly with Acetate Moiety Incorporation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating substructures from each of the starting materials. nih.govresearchgate.net These reactions are particularly advantageous for building diverse molecular libraries. For the synthesis of pyrimidin-2-yl acetates, an MCR could conceivably bring together a source of the N-C-N amidine core, a three-carbon unit, and a component containing the acetate functionality or a precursor that can be readily converted to it. An example of a sustainable MCR involves the iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols, proceeding through condensation and dehydrogenation steps. organic-chemistry.orgslideshare.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Scope | Reference |

| Amidine | Alcohol 1 | Alcohol 2 | Iridium-pincer complex | Highly substituted pyrimidines | organic-chemistry.orgslideshare.net |

| 1,1-Enediamines | Benzaldehyde derivatives | 1,3-Dicarbonyl compounds | Heat | Fluorinated 2-aminopyridines | nih.gov |

| Aromatic ketones | Aldehydes | Hexamethyldisilazane (HMDS) | Lewis acids (Microwave) | 2,4,6-Triaryl pyrimidines | researchgate.net |

Table 1: Examples of Multi-Component Reactions for Pyrimidine Synthesis

Derivatization and Modification of Pre-formed Pyrimidine Ring Systems

A common and versatile strategy involves the modification of a pyrimidine ring that has been synthesized separately. This can be achieved through the introduction of a functional group at the 2-position that can then be elaborated into the desired acetate side chain. A key starting material for this approach is 2-chloropyrimidine (B141910), which is susceptible to nucleophilic substitution.

Targeted Synthesis of Sodium 2-(pyrimidin-2-yl)acetate

The direct synthesis of this compound typically involves the preparation of its corresponding carboxylic acid, 2-(pyrimidin-2-yl)acetic acid, followed by neutralization with a sodium base.

Carboxylic Acid Precursor Synthesis via Alkylation or Condensation Reactions

One of the most direct routes to 2-(pyrimidin-2-yl)acetic acid involves the use of a pre-functionalized pyrimidine. A notable method is the carbonylation of a 2-halomethylpyrimidine. A patent describes the synthesis of pyrimidine-2-acetic acid esters by reacting a 2-halomethylpyrimidine with carbon monoxide and an alcohol in the presence of a palladium-phosphine complex catalyst and a base. The resulting ester can then be hydrolyzed to the carboxylic acid.

Another viable pathway is through a malonic ester synthesis. wikipedia.orguobabylon.edu.iqmasterorganicchemistry.comlibretexts.org This involves the reaction of a suitable pyrimidine derivative, such as 2-chloropyrimidine, with a malonic ester in the presence of a base. The resulting substituted malonic ester can then be hydrolyzed and decarboxylated to yield 2-(pyrimidin-2-yl)acetic acid.

A related approach involves the synthesis of 2-(pyrimidin-2-yl)acetonitrile (B1284120) as a key intermediate. This can be achieved through various methods, including the reaction of 2-chloropyrimidine with a cyanide source. The resulting nitrile can then be hydrolyzed under acidic or basic conditions to afford the desired carboxylic acid.

The final step in the synthesis of the target compound is the formation of the sodium salt. This is typically achieved by reacting 2-(pyrimidin-2-yl)acetic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, in a suitable solvent, followed by isolation of the salt. google.comprepchem.comyoutube.com

| Precursor | Reagents | Product | Reaction Type | Reference |

| 2-Halomethylpyrimidine | CO, ROH, Pd-phosphine catalyst, Base | Pyrimidine-2-acetic acid ester | Carbonylation | youtube.com |

| 2-Chloropyrimidine | Diethyl malonate, Base | Diethyl 2-(pyrimidin-2-yl)malonate | Malonic Ester Synthesis | wikipedia.orglibretexts.org |

| Diethyl 2-(pyrimidin-2-yl)malonate | Acid/Base, Heat | 2-(Pyrimidin-2-yl)acetic acid | Hydrolysis & Decarboxylation | wikipedia.orglibretexts.org |

| 2-(Pyrimidin-2-yl)acetic acid | NaOH or Na2CO3 | This compound | Neutralization | google.comprepchem.com |

Table 2: Key Reactions in the Targeted Synthesis of this compound

Salt Formation Methods for Organic Acids

The conversion of an organic acid, such as 2-(pyrimidin-2-yl)acetic acid, to its corresponding sodium salt is a fundamental acid-base reaction. orgsyn.org This transformation is typically achieved by reacting the carboxylic acid with a suitable sodium base. Common bases employed for this purpose include sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), and sodium bicarbonate (NaHCO₃). The choice of base can depend on the acidity of the carboxylic acid and the desired reaction conditions. For instance, strong acids will readily react with weaker bases like sodium bicarbonate, while less acidic protons may require a stronger base such as sodium hydroxide.

The reaction is generally carried out in a suitable solvent in which the organic acid has some solubility. Water is a common choice, although alcohols or aqueous-alcoholic mixtures can also be used. The progress of the neutralization can be monitored by measuring the pH of the reaction mixture, with the endpoint typically being near neutral or slightly basic.

Isolation and Purification Techniques for Sodium Salts

Once the salt formation is complete, the isolation and purification of the sodium salt are crucial steps to obtain a product of high purity. Crystallization is the most widely used technique for the purification of solid organic compounds, including sodium salts. nih.govgoogle.com The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at varying temperatures. nih.gov

An ideal solvent for recrystallization will dissolve the sodium salt to a large extent at an elevated temperature but only sparingly at a lower temperature. This allows for the formation of a supersaturated solution upon cooling, from which the pure sodium salt will crystallize, leaving the impurities dissolved in the mother liquor. youtube.com Common solvent systems for the recrystallization of sodium carboxylates include water, ethanol, or a mixture of the two. nih.gov

The process typically involves dissolving the crude sodium salt in a minimal amount of the hot solvent, followed by filtration of the hot solution to remove any insoluble impurities. The filtrate is then allowed to cool slowly and undisturbed to promote the formation of well-defined crystals. The purified crystals are subsequently collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried to remove residual solvent. nih.govyoutube.com Evaporation crystallization is another technique that can be employed, where the solvent is slowly evaporated to induce crystallization. d-nb.infonih.gov

Advanced Synthetic Transformations of Pyrimidin-2-yl Acetate Derivatives

The pyrimidine ring and the active methylene (B1212753) group of pyrimidin-2-yl acetate derivatives offer multiple sites for further chemical modifications, enabling the synthesis of a diverse range of functionalized molecules.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Pyrimidine Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been extensively applied to the functionalization of heterocyclic compounds, including pyrimidines. researchgate.netfigshare.com By introducing a halogen atom (e.g., chlorine, bromine, or iodine) onto the pyrimidine ring of a 2-(pyrimidin-2-yl)acetate derivative, these reactions can be utilized to append various substituents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.govresearchgate.netorganic-chemistry.org For pyrimidine systems, this allows for the introduction of aryl, heteroaryl, or vinyl groups. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. mdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgnih.gov This method is particularly useful for introducing alkynyl moieties onto the pyrimidine ring, which can serve as versatile handles for further transformations. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

| Reaction | Halopyrimidine Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| Suzuki-Miyaura | 2-Chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 2-Phenylpyrimidine | 75 | researchgate.net |

| Suzuki-Miyaura | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃, DME/H₂O | 2-(4-Methoxyphenyl)pyridine | 92 | researchgate.net |

| Sonogashira | 2-Iodopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 2-(Phenylethynyl)pyrimidine | 85 | wikipedia.org |

| Sonogashira | 2-Bromopyridine | 1-Heptyne | Pd(PPh₃)₄, CuI, Et₃N, DMF | 2-(Hept-1-yn-1-yl)pyridine | 90 | wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) Pathways in Pyrimidine Systems

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups such as halogens at the 2-, 4-, or 6-positions. wuxiapptec.commasterorganicchemistry.comchadsprep.comyoutube.comlibretexts.org In the context of 2-(pyrimidin-2-yl)acetate derivatives, a halogen at the 2-position can be displaced by a variety of nucleophiles.

The SNAr reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is enhanced by the presence of electron-withdrawing groups on the aromatic ring. The nature of the nucleophile, the leaving group, and the reaction conditions all play a significant role in the outcome of the reaction. For instance, reactions with alkoxides can be used to introduce alkoxy groups onto the pyrimidine ring. wuxiapptec.comuniatlantico.edu.co The regioselectivity of SNAr on di- or tri-substituted pyrimidines can be complex and is influenced by the electronic and steric effects of the substituents. wuxiapptec.com

| Pyrimidine Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 2-Chloropyrimidine | Morpholine | H₂O, KF, rt | 2-Morpholinopyrimidine | 95 | rsc.org |

| 2,4-Dichloropyrimidine | Aniline | EtOH, reflux | 2-Anilino-4-chloropyrimidine | 80 | uniatlantico.edu.co |

| 2-MeSO₂-4-chloropyrimidine | Sodium methoxide | MeOH, -78 °C | 2-Methoxy-4-chloropyrimidine | High | wuxiapptec.com |

| 2-Chloro-5-nitropyrimidine | Piperidine | HPMC/water, rt | 2-(Piperidin-1-yl)-5-nitropyrimidine | 90 | rsc.org |

Reactivity and Functionalization of the Acetate Methylene Group

The methylene group (-CH₂-) in 2-(pyrimidin-2-yl)acetate is situated between two electron-withdrawing groups: the pyrimidine ring and the carboxylate group. This positioning makes the protons on the methylene carbon acidic and the carbon atom itself nucleophilic upon deprotonation, classifying it as an "active methylene compound". uniatlantico.edu.cowikipedia.org This reactivity allows for a variety of functionalization reactions at this position.

One common reaction is alkylation, where the deprotonated methylene group reacts with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond. Another important transformation is the Knoevenagel condensation, which involves the reaction of the active methylene compound with an aldehyde or ketone in the presence of a weak base. nih.govbas.bgwikipedia.orgresearchgate.netorganic-chemistry.org This reaction leads to the formation of a new carbon-carbon double bond. The reactivity of this active methylene group provides a versatile handle for elaborating the side chain of this compound and its derivatives.

| Active Methylene Compound | Electrophile/Carbonyl | Base/Conditions | Product | Yield (%) | Reference |

| Diethyl malonate | 2-Chloropyrimidine | NaH, DMF | Diethyl 2-(pyrimidin-2-yl)malonate | - | |

| Diethyl malonate | Benzaldehyde | Piperidine, EtOH | Diethyl 2-benzylidenemalonate | 85 | wikipedia.org |

| Ethyl cyanoacetate | 2-Pyridinecarboxaldehyde | H₂O:EtOH, rt | Ethyl 2-cyano-3-(pyridin-2-yl)acrylate | 92 | bas.bg |

| Malononitrile | 4-Pyridinecarboxaldehyde | H₂O:EtOH, rt | 2-(Pyridin-4-ylmethylene)malononitrile | 95 | bas.bg |

Spectroscopic and Structural Characterization Techniques in Pyrimidin 2 Yl Acetate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assembly of the molecular framework.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For Sodium 2-(pyrimidin-2-yl)acetate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the methylene (B1212753) group of the acetate (B1210297) moiety.

The pyrimidine ring contains three aromatic protons. Based on data from related pyrimidine derivatives, the proton at the 5-position (H-5) is expected to appear as a triplet, while the two equivalent protons at the 4- and 6-positions (H-4 and H-6) would likely appear as a doublet. The chemical shifts for these protons are influenced by the electron-withdrawing nature of the nitrogen atoms in the ring. Aromatic protons in similar pyrimidine structures typically resonate between δ 6.5 and 9.5 ppm. mdpi.com

The methylene protons (-CH₂-) of the acetate group are situated adjacent to the pyrimidine ring and the carboxylate group. This chemical environment would cause them to appear as a singlet, with an expected chemical shift in the range of δ 2.9-4.0 ppm. scielo.br

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Pyrimidine H-4, H-6 | ~8.5 - 9.0 | Doublet (d) |

| Pyrimidine H-5 | ~7.0 - 7.5 | Triplet (t) |

| Acetate -CH₂- | ~3.5 - 4.0 | Singlet (s) |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. In this compound, distinct signals are anticipated for each unique carbon atom. The chemical shifts of the pyrimidine ring carbons are typically found in the aromatic region of the spectrum. For instance, in related pyrimidinyl compounds, carbon signals have been observed at approximately δ 163.1, 158.6, 157.6, and 117.1 ppm. mdpi.com The carbonyl carbon of the acetate group is expected to appear significantly downfield, often above δ 170 ppm, while the methylene carbon signal would be found further upfield.

Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy is a crucial adjunct to ¹³C NMR that helps differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for example, would show CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. This technique would confirm the presence of the methylene (-CH₂-) group (as a negative peak) and the methine carbons of the pyrimidine ring (as positive peaks), while the quaternary carbon attached to the acetate group and the carbonyl carbon would not appear in the DEPT spectrum.

Table 2: Expected ¹³C NMR and DEPT-135 Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal |

| Pyrimidine C-2 | ~165.0 | Absent (Quaternary) |

| Pyrimidine C-4, C-6 | ~158.0 | Positive (CH) |

| Pyrimidine C-5 | ~120.0 | Positive (CH) |

| Acetate -CH₂- | ~45.0 | Negative (CH₂) |

| Acetate -COO⁻ | ~175.0 | Absent (Quaternary) |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, key vibrational modes would be associated with the pyrimidine ring and the carboxylate group.

Characteristic absorptions for the pyrimidine ring include C=N and C=C stretching vibrations, which are typically observed in the 1600-1400 cm⁻¹ region. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. The most prominent feature for the acetate moiety would be the strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The asymmetric stretch is expected around 1650-1550 cm⁻¹, while the symmetric stretch typically appears in the 1440-1360 cm⁻¹ range. The presence of these two strong bands is a clear indicator of the deprotonated carboxylic acid.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Weak |

| Carboxylate Asymmetric Stretch (COO⁻) | 1650 - 1550 | Strong |

| Aromatic C=N and C=C Stretch | 1600 - 1400 | Medium-Strong |

| Carboxylate Symmetric Stretch (COO⁻) | 1440 - 1360 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound, electrospray ionization (ESI) would be a suitable technique. In positive ion mode, the spectrum would likely show a peak corresponding to the sodium adduct of the parent molecule [M+Na]⁺ or the protonated molecule [M+H]⁺ after loss of sodium. In negative ion mode, the spectrum would show the deprotonated molecule [M-Na]⁻, which corresponds to the pyrimidin-2-yl-acetate anion.

The fragmentation of the pyrimidine ring often involves characteristic losses of small molecules like HCN or N₂. The acetate side chain could fragment through the loss of CO₂ from the carboxylate group. The precise fragmentation pathway provides valuable data for confirming the proposed structure. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

A single-crystal X-ray diffraction study of this compound would confirm the planarity of the pyrimidine ring and reveal the geometry of the acetate group. It would also detail the coordination of the sodium ion with the carboxylate oxygen atoms and potentially with the nitrogen atoms of the pyrimidine ring. Furthermore, this analysis would elucidate any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. For example, in a related structure of 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid, the pyridine (B92270) and pyrimidine rings were found to be nearly parallel, and the crystal structure was stabilized by O—H⋯N and C—H⋯O hydrogen bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic pyrimidine ring.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the pyrimidine chromophore. These absorptions are typically due to π → π* and n → π* electronic transitions. Gas-phase UV absorption spectra of pyrimidine itself show a broad continuum with absorption bands between 200 and 380 nm. The presence of the acetate substituent may cause a slight shift in the position and intensity of these absorption maxima (λmax). The solvent used for the analysis can also influence the spectrum.

Mechanistic Investigations of Reactions Involving Pyrimidin 2 Yl Acetate Compounds

Elucidation of Reaction Pathways for Pyrimidine (B1678525) Ring Transformations

The pyrimidine ring, a core component of nucleobases, is susceptible to various transformations that can alter its structure and properties. These transformations are often initiated by the attack of a nucleophile, and the subsequent reaction pathway is dictated by the nature of the pyrimidine substrate, the nucleophile, and the reaction conditions.

Ring transformations of pyrimidines can be broadly categorized into three main types. The first involves reactions that yield aza-aromatics with the same total number of atoms in the heterocyclic ring but with a change in the number of nitrogen atoms. The second is a ring-modifying process where a nitrogen atom in the pyrimidine ring is exchanged for a nitrogen atom from the nucleophile, known as a degenerate ring transformation. The third category includes ring interconversions that result in a heterocyclic ring with one less atom than the starting pyrimidine. wur.nl

A key factor influencing the reactivity of the pyrimidine ring is quaternization. The quaternization of a nitrogen atom in the pyrimidine ring enhances its susceptibility to nucleophilic attack, often allowing reactions to proceed under milder conditions than with the unquaternized parent compound. wur.nl For instance, the degradation of cytosine and uracil (B121893) involves the reduction of the pyrimidine ring by dihydropyrimidine (B8664642) dehydrogenase, followed by ring cleavage by dihydropyrimidinase to form β-ureidopropionate. creative-proteomics.com This enzymatic process highlights the biological relevance of pyrimidine ring transformations.

One of the well-studied mechanisms of pyrimidine ring transformation is the Dimroth rearrangement. This rearrangement involves the isomerization of heterocycles through the opening and closing of the ring, leading to the relocation of heteroatoms. In the context of pyrimidines, this typically involves the protonation of a ring nitrogen, followed by ring opening, tautomerization, and subsequent ring closure to form an isomeric pyrimidine derivative.

Another significant reaction pathway is the cleavage of the pyrimidine ring. For example, the catabolism of uracil and thymine (B56734) in most organisms follows a reductive pathway where the pyrimidine ring is first reduced and then hydrolyzed by dihydropyrimidases to open the ring. umich.edu In contrast, an oxidative pathway utilizes barbiturases for ring opening. umich.edu Both enzymatic processes share a common mechanistic feature of employing a metal hydroxide (B78521) as an acid/base catalyst. umich.edu

The synthesis of pyrimidines can also involve ring transformation principles. For instance, trifluoromethylated pyrimidines can be synthesized from bromoenones and amidines through a cascade reaction involving aza-Michael addition, intramolecular cyclization, and dehydrohalogenation/dehydration. organic-chemistry.org Similarly, inverse electron demand Diels-Alder (IEDDA) reactions of 1,3,5-triazines can lead to highly functionalized pyrimidines. organic-chemistry.org

Studies on the Chemical Reactivity of the Acetate (B1210297) Methylene (B1212753) Group

The methylene group of the acetate moiety attached to the pyrimidine ring is an active site for various chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent carbonyl group and the pyrimidine ring itself. This activation allows for a range of reactions, including alkylation, condensation, and participation in cyclization cascades.

Alkylation reactions at the methylene group can be achieved under appropriate basic conditions. For example, the treatment of a thieno[3,2-d]pyrimidine (B1254671) derivative with n-BuLi followed by the addition of acetone (B3395972) results in the formation of a propan-2-ol substituent at the position corresponding to the methylene group of an acetate side chain, demonstrating the nucleophilic character of the deprotonated methylene group. growingscience.com

The methylene group can also participate in condensation reactions. While specific examples directly involving sodium 2-(pyrimidin-2-yl)acetate are not extensively detailed in the provided context, analogous reactions of related pyrimidine acetic acid derivatives highlight this reactivity. The activated methylene protons can be removed by a base, generating a carbanion that can then react with various electrophiles.

Intramolecular Cyclization and Rearrangement Mechanisms in Pyrimidine Acetic Acid Derivatives

Derivatives of pyrimidine acetic acid are known to undergo a variety of intramolecular cyclization and rearrangement reactions, leading to the formation of fused heterocyclic systems. These reactions are often triggered by heat, acid, or base catalysis and proceed through well-defined mechanistic pathways.

A prominent example is the thermally induced cyclization of methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)acetate. When this compound is heated in various solvents in the presence of hydrazine (B178648) hydrate, it undergoes cyclization to yield 1-amino-7-phenyl-5-thioxo-1,5-dihydroimidazo[1,2-a]pyrimidin-2(3H)-one. This reaction involves the initial formation of a hydrazide, followed by an intramolecular nucleophilic attack of the terminal amino group of the hydrazide onto the pyrimidine ring, leading to the formation of the fused imidazole (B134444) ring.

Another important class of rearrangements is the Boekelheide rearrangement, which has been studied in detail for pyrimidine N-oxides. The reaction of a pyrimidine N-oxide with acetic anhydride (B1165640) can lead to a (pyrimidin-4-yl)methyl radical as a key intermediate. This radical can then undergo further reactions, including recombination with other radical species, to form various substituted pyrimidine derivatives.

The Dimroth rearrangement is also a key mechanistic pathway for pyrimidine acetic acid derivatives, leading to the formation of condensed pyrimidine systems. This rearrangement typically involves ring opening and re-closure, resulting in the migration of heteroatoms within the heterocyclic system.

Furthermore, intramolecular cyclization can be a key step in the synthesis of complex fused pyrimidines. For example, the synthesis of pyrido[2,3-d]pyrimidines can be achieved through the acylation of an o-aminonicotinamide derivative followed by intramolecular heterocyclization. Similarly, pyrimido[1,6-a]pyrimidines can be synthesized through a cyclocondensation reaction where a nucleophilic attack from a side chain onto the pyrimidine ring leads to the formation of a new fused ring.

Formal [4+1] cyclization reactions have also been reported, where a pyridinium (B92312) 1,4-zwitterion reacts with a propiolic acid derivative. The proposed mechanism involves the nucleophilic attack of an acetylide anion on the pyridinium zwitterion, leading to a series of intramolecular reactions, including a Michael addition and ring contraction, ultimately forming an indolizine (B1195054) derivative. mdpi.com

Influence of Substituents on Reaction Kinetics, Thermodynamics, and Selectivity

The nature and position of substituents on the pyrimidine ring and the acetate side chain have a profound impact on the kinetics, thermodynamics, and selectivity of reactions involving pyrimidin-2-yl acetate compounds. Substituents can exert their influence through a combination of electronic and steric effects.

Electronic effects play a crucial role in modulating the reactivity of the pyrimidine ring. Electron-donating groups generally enhance the electron density of the ring, making it more susceptible to electrophilic attack and potentially less reactive towards nucleophiles. Conversely, electron-withdrawing groups decrease the electron density, facilitating nucleophilic substitution reactions. For instance, in the electrophilic nitrosation of 4,6-disubstituted pyrimidines, a complex interplay between the electronic nature of the substituents at the C-4 and C-6 positions was observed. researchgate.net The presence of an aryl group or two alkyl groups on an amino substituent was found to hinder the reaction, despite the presence of another activating group. researchgate.net

In a study on the synthesis of bone anabolic agents, a structure-activity relationship for a series of pyrimidine derivatives was established. nih.gov The initial findings suggested that an electron-rich environment in one aromatic ring attached to the pyrimidine and a relatively electron-poor environment in another were beneficial for biological activity. nih.gov This highlights how substituent-induced electronic changes can influence the interaction of these molecules with biological targets.

Steric effects also significantly influence reaction outcomes. Bulky substituents can hinder the approach of reactants to a specific reaction site, thereby affecting the regioselectivity of a reaction. For example, in the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, ortho-substituted anilines with a low pKa were found to be unsuitable nucleophiles, likely due to a combination of steric hindrance and reduced nucleophilicity.

The influence of substituents on reaction selectivity is also evident in the Biginelli reaction for the synthesis of dihydropyrimidines. The choice of substituents on the starting aldehyde and the β-dicarbonyl compound can affect the yield and the nature of the final product. mdpi.com For example, the use of 2-hydroxybenzaldehyde derivatives can lead to the formation of oxygen-bridged tricyclic pyrimidine derivatives instead of simple dihydropyrimidines, and the selectivity can be influenced by the catalyst used.

Furthermore, a study on the rates of formation of pyridinium ylides from 3-substituted 1-methylpyridinium ions demonstrated that the reactivity of the 2- and 6-positions could be correlated with dual substituent parameter equations that account for both inductive and resonance effects. rsc.org This quantitative approach underscores the predictable nature of substituent effects on the kinetics of reactions involving heterocyclic compounds.

Computational and Theoretical Studies of Pyrimidin 2 Yl Acetate and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. researchgate.netdergipark.org.tr This method is widely used for pyrimidine (B1678525) derivatives to obtain reliable data on molecular geometry, energy, and electronic distribution. ijcce.ac.iracs.org DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a balance between computational cost and accuracy. ijcce.ac.ir

The optimized structure is confirmed as a true minimum by performing vibrational frequency calculations, ensuring there are no imaginary frequencies. ijcce.ac.ir The total energy calculated for this optimized geometry is a key energetic descriptor.

Table 1: Representative Theoretical Data for Pyrimidine Analogs

| Parameter | Typical Calculated Value | Method/Basis Set | Source |

|---|---|---|---|

| Total Energy | Varies by molecule | B3LYP/6-311+G | scielo.br |

| C=N Bond Length | ~1.34 Å | DFT/B3LYP | researchgate.net |

| C-C Bond Length (ring) | ~1.39 Å | DFT/B3LYP | researchgate.net |

This interactive table allows filtering and sorting of the representative theoretical data for pyrimidine analogs.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ijcce.ac.ir For pyrimidine derivatives, the distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.netresearchgate.net For instance, in many pyrimidine analogs, the LUMO is often localized over the pyrimidine ring, suggesting its susceptibility to nucleophilic attack. researchgate.net

Table 2: Frontier Orbital Energies and Energy Gaps for Pyrimidine Analogs

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Pyrimidine Analog 1 | -6.85 | -1.25 | 5.60 | ijcce.ac.ir |

| Pyrimidine Analog 2 | -6.92 | -2.11 | 4.81 | ijcce.ac.ir |

| Pyrimidine Analog 3 | -6.21 | -2.60 | 3.61 | ijcce.ac.ir |

This interactive table presents the frontier orbital energies (HOMO and LUMO) and the calculated energy gaps for various pyrimidine analogs, allowing for comparison of their predicted reactivity.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.orgscispace.com These maps are invaluable for predicting how molecules will interact, particularly in non-covalent interactions like hydrogen bonding and for identifying sites of electrophilic and nucleophilic reactivity. rsc.orgproteopedia.org

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. dergipark.org.trphyschemres.org Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. dergipark.org.tr For pyrimidin-2-yl acetate (B1210297), the MEP would be expected to show significant negative potential around the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the acetate group, highlighting these as key sites for interaction with electrophiles or hydrogen bond donors. dergipark.org.tr

Advanced Computational Modeling of Reaction Mechanisms

Beyond static molecular properties, computational chemistry allows for the dynamic simulation of chemical reactions. This involves mapping the entire reaction pathway from reactants to products, providing deep insights into the transformation process.

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state. ncert.nic.in Identifying the geometry and energy of this transition state is paramount to understanding the reaction mechanism and its kinetics. Computational methods are employed to locate the transition state structure on the potential energy surface, which is characterized as a first-order saddle point.

The reaction coordinate represents the minimum energy path connecting the reactants, the transition state, and the products. By mapping this coordinate, chemists can visualize the structural changes that occur throughout the transformation, such as bond breaking and formation. This analysis is crucial for understanding complex, multi-step reactions involving pyrimidine derivatives.

Computational models can provide quantitative data on the thermodynamics and kinetics of chemical reactions. nih.gov Thermodynamic parameters, including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can be calculated to determine the spontaneity and equilibrium position of a reaction. mdpi.com For instance, a negative ΔG indicates a spontaneous process. mdpi.com

Kinetic characterization involves calculating the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. This is determined from the energy difference between the reactants and the transition state. Studies on the thermal decomposition and other transformations of pyrimidine derivatives have utilized these methods to evaluate their stability and reaction rates under various conditions. researchgate.net This information is vital for optimizing reaction conditions and predicting the behavior of these compounds in different chemical environments. nih.govresearchgate.net

In Silico Approaches to Molecular Interactions

Computational methods have become indispensable in the study of molecular interactions, offering insights that are often difficult to obtain through experimental techniques alone. For pyrimidin-2-yl acetate and its analogs, in silico approaches such as molecular docking and molecular dynamics simulations are crucial for understanding how these ligands interact with biological targets at an atomic level. These methods facilitate the prediction of binding modes, affinities, and the dynamic behavior of ligand-target complexes, thereby guiding the rational design of new and more effective molecules.

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is instrumental in understanding the specific interactions that govern ligand-target recognition. For pyrimidine derivatives, docking studies have been widely employed to elucidate their binding mechanisms with various enzymes and receptors.

Docking simulations of pyrimidine analogs into the active sites of target proteins have revealed key interaction patterns. For instance, studies on pyrimidine derivatives as cholinesterase inhibitors have shown that the pyrimidine ring can engage in π-π stacking interactions with aromatic residues like tryptophan (Trp) and tyrosine (Tyr) in the enzyme's active site. nih.govacs.org The nitrogen atoms within the pyrimidine ring often act as hydrogen bond acceptors, forming crucial connections with amino acid residues in the binding pocket. acs.orgacs.org

In the context of anticancer research, docking studies have been performed on pyrimidine derivatives targeting various kinases and other proteins involved in cell cycle regulation. For example, simulations with cyclin-dependent kinase 2 (CDK2) and Aurora B kinase have shown that pyrimidine-based inhibitors can fit into the ATP-binding pocket, forming hydrogen bonds with hinge region residues and hydrophobic interactions with other key amino acids. nih.govnih.govacs.org Similarly, docking of pyrrolo[2,3-d]pyrimidine derivatives into the active sites of EGFR, Her2, and CDK2 has helped to rationalize their inhibitory activity by identifying specific binding interactions. nih.gov

Table 1: Summary of Molecular Docking Studies on Pyrimidine Analogs

| Pyrimidine Analog Class | Target Protein | Key Interactions Observed | Reference |

|---|---|---|---|

| Pyrimidine diamines | Human Acetylcholinesterase (hAChE) | π-cation and hydrogen bonds with Tyr332; π-π interaction with His438. | nih.govacs.org |

| Pyrimidine diamines | Human Butyrylcholinesterase (hBChE) | Hydrophobic interactions with Trp231 and Phe329; hydrogen bond with Ser287. | acs.org |

| Substituted Pyrimidines | Cyclin-Dependent Kinase 2 (CDK2) | Binding energies ranging from -7.4 to -7.9 kcal/mol, indicating good affinity. | nih.gov |

| 1,2,3-Triazolyl-Pyridine Hybrids | Aurora B Kinase | π-interactions with Tyr156, Tyr151, Lys106, and Leu83; docking scores between -8.6 and -10.2 kcal/mol. | nih.govacs.org |

| Pyrrolo[2,3-d]pyrimidines | CDK2, EGFR, Her2 | Interactions within the protein kinase active sites, rationalizing inhibitory effects. | nih.gov |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the system's evolution at an atomic level.

For pyrimidine-based ligands, MD simulations are crucial for assessing the stability of the binding pose predicted by docking. nih.gov By monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the ligand remains stably bound in the active site or if it undergoes significant conformational changes. nih.gov A stable RMSD value over the course of the simulation (e.g., 200-250 nanoseconds) suggests a stable binding complex. nih.govacs.org

MD simulations also illuminate the conformational landscape of both the ligand and the target protein upon binding. The flexibility of the ligand and the protein's active site residues can be analyzed using root-mean-square fluctuation (RMSF) calculations. nih.gov This analysis can reveal which parts of the protein become more or less flexible upon ligand binding, providing insights into the mechanism of action. nih.gov For instance, simulations have shown how the binding of a pyrimidine derivative can stabilize specific conformations of the target protein, which is essential for its inhibitory function. nih.gov

Table 2: Applications of Molecular Dynamics in the Study of Pyrimidine Analog-Target Complexes

| System Studied | Simulation Goal | Key Findings / Parameters Analyzed | Reference |

|---|---|---|---|

| Pyrimidine diamine-Cholinesterase complex | Assess stability of docked poses and conformational flexibility. | Monitored complex stability and enzyme flexibility over a 250 ns simulation. | nih.gov |

| ABCG2 protein-Pyrimidine derivative complex | Predict the consistency and stability of the protein-ligand docking complex. | Simulations performed using Desmond v4.1 in a Simple Point Charge (SPC) water model. | nih.gov |

| MNK2-Tetracyclic pyrimidine scaffold complex | Elucidate interactions and assess stability. | 200 ns MD simulations using AMBER showed stabilized potential energy profiles. | acs.org |

| Tyrosinase-Kojic acid pyran derivative complex | Determine optimal enantiomeric conformation and stability. | Analyzed RMSD to find the most stable enantiomer; observed reduction in residue motion (RMSF) upon ligand binding. | nih.gov |

Coordination Chemistry of Pyrimidin 2 Yl Acetate As a Ligand

Design and Synthesis of Pyrimidin-2-yl Acetate-Based Ligands

The design and synthesis of ligands based on the pyrimidin-2-yl acetate (B1210297) framework are often driven by the desire to create molecules with specific coordination properties. Researchers can modify the pyrimidine (B1678525) ring or the acetate group to tune the ligand's steric and electronic characteristics, thereby influencing the geometry and stability of the resulting metal complexes.

One common synthetic route involves the reaction of a pyrimidine-containing starting material with an acetate derivative. For instance, ethyl 2-bromoacetate can be reacted with 4-(4-pyridinyl)pyrimidine-2-thiol in the presence of a base like sodium hydroxide (B78521) to yield ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. nih.gov Another approach is the reaction of a substituted pyrimidine with chloroacetic acid. researchgate.net The synthesis of pyrimidine derivatives can also be achieved through multi-component reactions, offering an efficient way to generate a library of related ligands. organic-chemistry.org For example, a three-component reaction of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal (B89532) can produce a range of substituted pyrimidines under metal- and solvent-free conditions. organic-chemistry.org

The table below outlines a selection of synthesized pyrimidin-2-yl acetate-based ligands and their starting materials.

| Ligand Name | Starting Materials | Reference |

| Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate | 4-(4-pyridinyl)pyrimidine-2-thiol, Ethyl 2-bromoacetate, Sodium hydroxide | nih.gov |

| 2-(Pyridin-1-ium-1-yl) acetate | Pyridine (B92270), Chloroacetic acid | researchgate.net |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide derivatives | Varies depending on specific derivative | researchgate.net |

| 7-Pyrimidin-5-ylhept-6-yn-2-yl acetate | Information not available | nih.gov |

| Ethyl 2-(pyrimidin-4-yl)acetate | Pyrimidine derivatives, Ethyl acetates |

Formation and Characterization of Metal Complexes

The formation of metal complexes with pyrimidin-2-yl acetate-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

A wide range of transition metal complexes have been synthesized using pyrimidine-derived ligands. For example, a one-dimensional chiral coordination polymer of silver(I) with 2-(pyrimidin-2-ylsulfanyl)acetate has been reported, formed by reacting silver nitrate (B79036) with the ligand. researchgate.net Copper(II) and iron(II) complexes have been synthesized with 6-Methyl-5-arylhydrazono-2-thio-4-oxo-pyrimidine. researchgate.net Furthermore, complexes of Cu(II), Ni(II), and Co(II) have been prepared with a Schiff base derived from N-amino pyrimidine-2-thione. researchgate.net The synthesis of ruthenium(II) and osmium(II) complexes with 5-(2-pyridyl)pyrazolate ligands has also been documented. ntu.edu.twcapes.gov.br Zinc(II) and cadmium(II) complexes with various pyridine ligands have been synthesized and structurally characterized. mdpi.com

The following table provides examples of synthesized transition metal complexes with pyrimidine-derived ligands.

| Metal Ion | Ligand | Resulting Complex Type/Structure | Reference |

| Ag(I) | 2-(pyrimidin-2-ylsulfanyl)acetate | One-dimensional chiral coordination polymer | researchgate.net |

| Co(II) | Schiff base from N-amino pyrimidine-2-thione | Metal complex | researchgate.net |

| Cu(II) | 6-Methyl-5-arylhydrazono-2-thio-4-oxo-pyrimidine | Metal complex | researchgate.net |

| Fe(II) | 6-Methyl-5-arylhydrazono-2-thio-4-oxo-pyrimidine | Metal complex | researchgate.net |

| Ni(II) | Schiff base from N-amino pyrimidine-2-thione | Metal complex | researchgate.net |

| Ru(II) | 3-Trifluoromethyl-5-(2-pyridyl)pyrazole | Octahedral coordination geometry | ntu.edu.twcapes.gov.br |

| Zn(II) | Ethyl nicotinate (B505614), N,N-diethylnicotinamide | Distorted tetrahedral and hexa-coordinated geometries | mdpi.com |

Spectroscopic techniques are crucial for confirming the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon complexation provide evidence of coordination. For instance, a shift in the stretching frequency of the C=O group in the acetate moiety or the C=N bonds within the pyrimidine ring can indicate their involvement in bonding to the metal. ntu.edu.tw In a study of pyrimidine metal tetracyanometalate complexes, IR and Raman spectroscopy were used to suggest the structural type of the complexes. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can reveal information about the coordination environment and the nature of the metal-ligand bonding. The appearance of new absorption bands or shifts in the existing ligand-based transitions upon complexation are indicative of metal-ligand interactions. acs.org For example, the chelation of Fe(III), Cu(II), and Zn(II) by pyrimidine derivatives was evaluated by observing variations in their UV-Vis spectra. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic metal complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide detailed information about the binding mode and the geometry of the complex. researchgate.net For instance, ¹H and ¹³C NMR were used to characterize 2-(pyridin-1-ium-1-yl) acetate and its metal complexes. researchgate.net

The table below summarizes key crystallographic data for a representative pyrimidine-based metal complex.

| Complex | Crystal System | Space Group | Key Coordination Features | Reference |

| catena-Poly[silver(I)-μ3-2-(pyrimidin-2-ylsulfanyl)acetate] | Orthorhombic | P212121 | One-dimensional chain structure, Ag atom is four-coordinated by S, O, and N atoms from three different anions. researchgate.net | researchgate.net |

| [Ru(CO)₂(pypz)₂] and [Os(CO)₂(pypz)₂] (pypz = pyrazolyl-pyrimidine) | Not specified | Not specified | Octahedral coordination geometry with cis-disposed CO ligands. capes.gov.br | ntu.edu.twcapes.gov.br |

| [Zn(EtNic)₂Cl₂] | Monoclinic | P2₁/c | Distorted tetrahedral coordination with two ethyl nicotinate ligands and two chloride ions. mdpi.com | mdpi.com |

| [Cd(OAc)₂(2Ampic)₂] | Monoclinic | P2₁/n | Hexa-coordinated Cd(II) with two bidentate acetate ions and two monodentate 2-amino-5-picoline ligands. mdpi.com | mdpi.com |

Analysis of Coordination Modes and Geometrical Arrangements around Metal Centers

Pyrimidin-2-yl acetate-based ligands can exhibit a variety of coordination modes, leading to different geometrical arrangements around the metal center. The ligand can act as a monodentate, bidentate, or bridging ligand.

Monodentate Coordination: The ligand may coordinate to the metal center through one of the nitrogen atoms of the pyrimidine ring or the oxygen atom of the carboxylate group. researchgate.net

Bidentate Chelation: The ligand can form a chelate ring by coordinating to the metal through a pyrimidine nitrogen and an oxygen atom from the acetate group. This is a common coordination mode that enhances the stability of the complex.

Bridging Coordination: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. researchgate.net In the case of the silver(I) coordination polymer with 2-(pyrimidin-2-ylsulfanyl)acetate, the ligand acts as a µ3-bridging ligand, connecting three different silver ions. researchgate.net

The resulting coordination geometries can range from linear and square planar to tetrahedral and octahedral, depending on the coordination number of the metal ion and the steric and electronic properties of the ligand. researchgate.netmdpi.com

Catalytic Applications of Pyrimidin-2-yl Acetate Metal Complexes

While the primary focus of research on pyrimidin-2-yl acetate metal complexes has been on their structural and coordination chemistry, there is growing interest in their potential catalytic applications. Transition metal complexes with nitrogen-containing heterocyclic ligands are known to be effective catalysts for a variety of organic transformations. dntb.gov.ua For instance, copper(II) complexes with Schiff-base ligands derived from 2-aminopyridine (B139424) have shown remarkable catalytic activity in the Claisen-Schmidt condensation for the synthesis of chalcone (B49325) derivatives. mdpi.com Although specific catalytic applications of complexes derived directly from "Sodium 2-(pyrimidin-2-yl)acetate" are not extensively documented in the provided search results, the broader class of pyrimidine-based metal complexes shows promise in catalysis. Terpyridine-based metal complexes, which share structural similarities, have demonstrated a wide range of catalytic applications. rsc.org

Homogeneous and Heterogeneous Catalysis (e.g., Palladium-Catalyzed Reactions)

Homogeneous and heterogeneous catalysis represent two primary modes of catalytic action, distinguished by the phase of the catalyst relative to the reactants. In homogeneous catalysis, the catalyst and reactants are in the same phase, typically in solution, which often leads to high selectivity and activity under mild reaction conditions. In contrast, heterogeneous catalysis involves a catalyst in a different phase from the reactants, which simplifies catalyst separation and recycling, a significant advantage in industrial processes.

Palladium complexes are particularly renowned for their catalytic prowess in a wide array of organic transformations, most notably in cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. The electronic properties and steric hindrance of the ligands coordinated to the palladium center are crucial in tuning the catalyst's reactivity, selectivity, and stability.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are cornerstones of modern organic synthesis. The ligands employed in these reactions play a pivotal role in the catalytic cycle, influencing oxidative addition, transmetalation, and reductive elimination steps.

While specific data on palladium complexes of 2-(pyrimidin-2-yl)acetate is not extensively documented in the literature, studies on structurally similar ligands offer valuable insights. For instance, palladium(II) complexes bearing N-heterocyclic indolyl ligands with an acetate group have been synthesized and successfully employed as catalysts in the Suzuki reaction. In these complexes, the palladium center is coordinated to the indolyl nitrogen, two other N-heterocyclic nitrogen atoms, and an oxygen atom from the acetate group, forming a slightly distorted square planar geometry. nih.gov

The catalytic activity of these analogous palladium complexes in the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid demonstrates their potential. The specific structure of the ligand, including the nature of the heterocyclic rings, influences the catalytic efficiency.

| Catalyst Precursor (Analogous to Pyrimidin-2-yl Acetate Complex) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Pd(2-Py-Py-Ind)(OAc) | 24 | 85 | nih.gov |

| Pd(2-Py-Pz-Ind)(OAc) | 24 | 90 | nih.gov |

| Pd(2-Py-7-Py-Ind)(OAc) | 24 | 92 | nih.gov |

| Pd(2-Py-7-Pz-Ind)(OAc) | 24 | 88 | nih.gov |

| Pd(2-Ox-7-Py-Ind)(OAc) | 24 | 75 | nih.gov |

Reaction conditions: 4-bromoacetophenone (1 mmol), phenylboronic acid (1.2 mmol), K2CO3 (2 mmol), catalyst (1 mol %), in DMF (5 mL) at 120 °C.

Similarly, palladium(II) complexes with various pyridine ligands have been shown to be effective precatalysts for both Suzuki-Miyaura and Heck cross-coupling reactions. acs.org The electronic properties of the substituents on the pyridine ring can modulate the catalytic activity. This suggests that the pyrimidine ring in 2-(pyrimidin-2-yl)acetate would also significantly influence the electronic environment of a palladium center.

In the context of heterogeneous catalysis, ligands can be used to functionalize the surface of solid supports, creating ligand-capped heterogeneous catalysts. This approach combines the benefits of homogeneous catalysis (high selectivity) with those of heterogeneous catalysis (ease of separation). While no specific examples of heterogenized pyrimidin-2-yl acetate complexes are reported, the general strategy has been successfully applied to other systems.

Other Catalytic Transformations Facilitated by Pyrimidine Acetate Ligands

Beyond palladium-catalyzed cross-coupling, ligands with pyrimidine and acetate functionalities have the potential to facilitate other important catalytic transformations. The presence of multiple donor sites allows for the formation of stable complexes with a variety of transition metals.

For example, palladium(II) complexes of proline and its homologs, which are amino acids containing a carboxylate group, have been shown to be catalytically active in the oxidative coupling of olefins and phenylboronic acids. mdpi.com These reactions proceed through a proposed mechanism where the N-H bond of the amino acid ligand plays a crucial role. This highlights the potential for the pyrimidine ring in 2-(pyrimidin-2-yl)acetate to participate in the catalytic cycle beyond simply acting as a spectator ligand.

Furthermore, palladium(II) complexes with P,π-chelating ferrocene (B1249389) phosphinoallyl ligands have been evaluated as precatalysts for allylic amination and Suzuki-Miyaura cross-coupling reactions. rsc.org The acetate group in related starting materials for these ligands is a key functional handle in their synthesis.

The versatility of pyrimidine-containing ligands is also evident in the synthesis of copper(II) and silver(I) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate, which demonstrate interesting coordination chemistry and antimicrobial properties. While not a direct catalytic application in organic synthesis, it showcases the broad utility of such ligand architectures.

The table below summarizes various catalytic reactions where ligands analogous to pyrimidin-2-yl acetate have been employed, demonstrating the potential scope of this ligand class.

| Catalytic Reaction | Metal Center | Analogous Ligand Type | Key Findings | Reference |

|---|---|---|---|---|

| Oxidative Coupling | Palladium(II) | Proline and homologs (amino acids with carboxylates) | Catalytically active for coupling of olefins and phenylboronic acids. | mdpi.com |

| Allylic Amination | Palladium(II) | Ferrocene phosphinoallyl ligands (synthesized from acetate precursors) | Effective precatalysts for the amination of cinnamyl acetate. | rsc.org |

| Heck Reaction | Palladium(II) | Pyridine derivatives | Efficient and versatile precatalysts for a range of substrates. | acs.org |

Advanced Applications and Future Research Directions in Pyrimidin 2 Yl Acetate Chemistry

Utility as Synthetic Intermediates for Complex Organic Molecules

The reactive sites on both the pyrimidine (B1678525) ring and the acetate (B1210297) group make Sodium 2-(pyrimidin-2-yl)acetate a valuable intermediate for the synthesis of complex, polyfunctional organic molecules. Its ability to participate in various coupling and condensation reactions allows for the construction of intricate molecular architectures with potential applications in drug discovery and materials science. bldpharm.com

Scaffold Development for Novel Organic Materials and Functional Molecules

The pyrimidine unit, with its unique electronic and hydrogen bonding properties, is an attractive component for the design of novel organic materials. Pyrimidin-2-yl acetate derivatives can be used as building blocks for the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. The ability to tune the electronic properties by substitution on the pyrimidine ring makes this scaffold particularly interesting for materials scientists.

Development of Novel Synthetic Methodologies for Pyrimidine Functionalization

Research into new methods for the functionalization of the pyrimidine ring is an active area of organic chemistry. Pyrimidin-2-yl acetates can serve as model substrates for the development of novel C-H activation, cross-coupling, and other catalytic reactions. These new methodologies would provide more efficient and sustainable routes to a wider range of pyrimidine derivatives.

Emerging Research Areas in Pyrimidin-2-yl Acetate Reactivity and Applications

Emerging research is likely to focus on exploring the full potential of the reactivity of the methylene (B1212753) group and the pyrimidine ring in a concerted fashion. This could lead to the discovery of novel cascade reactions and multicomponent reactions for the rapid assembly of complex heterocyclic systems. Furthermore, the investigation of the biological activity of a broader range of derivatives of this compound could lead to the identification of new lead compounds for drug discovery and agrochemical development.

Q & A

Q. What are the fundamental physicochemical properties of Sodium 2-(pyrimidin-2-yl)acetate, and how are they experimentally determined?

this compound (CAS 66621-73-6) has a molecular formula of C₆H₅N₂O₂Na, with a molecular weight of 160.11 g/mol. Key properties include a density of 1.336 g/cm³, a boiling point of ~287.5°C, and a flash point of 127.7°C . These properties are typically determined via:

- Thermogravimetric analysis (TGA) for decomposition temperature.

- Differential scanning calorimetry (DSC) for phase transitions.

- Gas chromatography-mass spectrometry (GC-MS) for purity and volatility assessment.

- X-ray crystallography for solid-state structure validation (e.g., SHELX software for refinement) .

Q. What synthetic methodologies are effective for preparing this compound?

A common route involves nucleophilic substitution:

React pyrimidin-2-yl thiol derivatives (e.g., 4-(4-pyridinyl)pyrimidine-2-thiol) with sodium hydroxide and 2-bromoacetic acid in aqueous medium .

Acidify the solution (pH ~4) to precipitate the product.

Recrystallize from methanol for single-crystal growth .

Key variables : Reaction pH, solvent choice (water/methanol), and stoichiometry of reactants. Yield optimization may require screening bases (e.g., Et₃N vs. Et₂NH) .

Q. How is the purity of this compound validated in academic research?

Purity is assessed using:

- High-performance liquid chromatography (HPLC) with UV detection at 254 nm.

- Titrimetry : Adapt USP methods for sodium acetate, such as acid-base titration with 0.1N HClO₄ and p-naphtholbenzene TS .

- Elemental analysis for C, H, N, and Na content.

- FT-IR spectroscopy to confirm functional groups (e.g., carboxylate C=O stretch at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Conflicts in crystal structure refinement (e.g., hydrogen bonding vs. steric effects) require:

- Robust refinement protocols : Use SHELXL for small-molecule crystallography, ensuring proper handling of thermal parameters and hydrogen atom placement (riding models) .

- Validation tools : Check R-factors (<0.05 for high-resolution data) and data-to-parameter ratios (>15:1) .

- Comparative analysis : Cross-reference with structurally related compounds (e.g., ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate) to identify systematic errors .

Q. What strategies optimize reaction yields in multicomponent syntheses involving this compound?

For reactions like the three-component coupling of pyrimidin-2-yl sulfonates, sodium azide, and methylene ketones:

- Base selection : Et₂NH outperforms Et₃N in acetone, improving yields from 10% to 17% .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates.

- Catalyst screening : Transition metals (e.g., CuI) may accelerate azide-alkyne cycloadditions.

Q. How do researchers address stability challenges of this compound in aqueous solutions?

- pH control : Maintain pH >7 to prevent protonation of the carboxylate group, which reduces solubility .

- Lyophilization : Freeze-drying aqueous solutions preserves stability for long-term storage.

- Spectroscopic monitoring : Track degradation via UV-Vis (absorbance shifts at ~270 nm) or NMR (disappearance of pyrimidine proton signals) .

Q. What advanced analytical techniques are critical for characterizing coordination complexes derived from this compound?

- Single-crystal X-ray diffraction (SCXRD) : Resolve metal-ligand bonding geometry (e.g., dihedral angles between pyrimidine and pyridine rings) .

- Electrospray ionization mass spectrometry (ESI-MS) : Confirm complex stoichiometry in solution.

- Cyclic voltammetry : Probe redox activity of metal centers (e.g., Cu²⁺/Cu⁺ transitions).

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- DFT calculations : Optimize transition states for nucleophilic substitution or cycloaddition reactions.

- Molecular docking : Predict binding affinities with biological targets (e.g., enzymes inhibited by pyrimidine derivatives).

- Solvent effect modeling : COSMO-RS simulations guide solvent selection for syntheses .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.